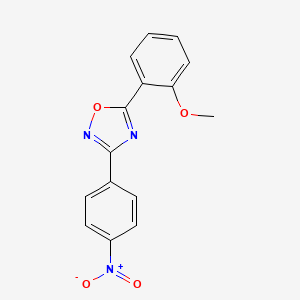
4-(2,3-difluoro-4-methoxybenzoyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound is a part of the piperazine family, which is known for its significance in pharmaceutical chemistry due to the diverse biological activities presented by its derivatives. Piperazine compounds have been extensively studied for their potential in drug development and various chemical applications.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, starting from basic building blocks like halobenzoyl chlorides, methoxyphenyl piperazines, or related heterocyclic compounds. For example, the synthesis of closely related compounds involves cyclocondensation reactions, halogenation, and the use of various organic reagents to introduce specific functional groups at targeted positions on the molecule (Chayanna Harish Chinthal et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including X-ray crystallography and NMR spectroscopy, reveals detailed insights into their three-dimensional configurations, hydrogen bonding, and supramolecular assemblies. These studies show that piperazine rings can adopt various conformations, influencing the overall molecular geometry and intermolecular interactions (K. Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives participate in a wide range of chemical reactions, including N-alkylation, acylation, and various coupling reactions. These reactions are crucial for modifying the chemical structure to achieve desired properties or biological activities. The chemical properties of these compounds are influenced by the presence of functional groups, which can affect their reactivity and interaction with biological targets (H. Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are essential for their application in drug formulation and chemical processes. These properties are determined through experimental studies, including thermogravimetric analysis, differential scanning calorimetry, and solubility tests. The molecular structure significantly influences these physical properties, dictating the compound's behavior in different environments (Shusheng Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties of piperazine derivatives are characterized by their reactivity towards acids, bases, and various organic reagents. These properties are crucial for understanding the compound's stability, reactivity, and potential as a pharmaceutical agent. Studies on related compounds provide insights into the effects of different substituents on the piperazine ring, influencing their acidity, basicity, and nucleophilicity (C. Sanjeevarayappa et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,3-difluoro-4-methoxybenzoyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c1-12-4-6-14(7-5-12)24-10-13(2)23(11-17(24)25)20(26)15-8-9-16(27-3)19(22)18(15)21/h4-9,13H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETNBVSGRGPNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C(C(=C(C=C2)OC)F)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5585776.png)
![4-{[(2-methoxy-1-naphthyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5585798.png)
![2-{[1-(2,4-difluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5585804.png)
![9-(5-hydroxy-2-methoxybenzyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585808.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5585815.png)
![N-{4-[(diisopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5585825.png)
![3-(3-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-oxopropyl)pyridine](/img/structure/B5585828.png)
![methyl 3-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5585833.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5585834.png)
![4-{4-[(2-ethyl-4-morpholinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5585842.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B5585865.png)
![3-(4-ethoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5585868.png)
![9-[(4-methylpyrimidin-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585869.png)